molecular formula C24H28O2 B12707355 Benzoic acid, 4-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-, (E)- CAS No. 158141-92-5

Benzoic acid, 4-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-, (E)-

Cat. No.: B12707355
CAS No.: 158141-92-5
M. Wt: 348.5 g/mol
InChI Key: VQEXOOIXMOCCAE-DHZHZOJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-, (E)- involves several steps. One common method includes the reaction of 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl with a suitable benzoic acid derivative under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 4-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-, (E)- has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively activating retinoid X receptors (RXRs), which can form heterodimers with various receptor partners such as retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator-activated receptors (PPARs). Once activated, these receptors function as transcription factors that regulate the expression of genes controlling cell differentiation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets benzoic acid, 4-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-, (E)- apart is its selective activation of RXRs, which distinguishes it from other retinoids that primarily target retinoic acid receptors (RARs). This selective activation leads to unique biological effects, making it particularly effective in the treatment of CTCL .

Properties

CAS No.

158141-92-5

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

IUPAC Name

4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid

InChI

InChI=1S/C24H28O2/c1-16-14-20-21(24(4,5)13-12-23(20,2)3)15-19(16)11-8-17-6-9-18(10-7-17)22(25)26/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b11-8+

InChI Key

VQEXOOIXMOCCAE-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC2=C(C=C1/C=C/C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C=CC3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C

Origin of Product

United States

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